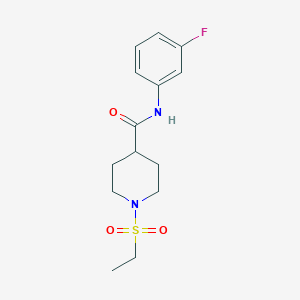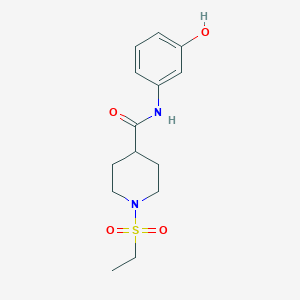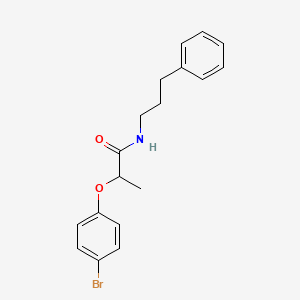![molecular formula C14H18BrNO2 B4111678 1-[2-(4-bromophenoxy)propanoyl]piperidine](/img/structure/B4111678.png)
1-[2-(4-bromophenoxy)propanoyl]piperidine
Descripción general
Descripción
1-[2-(4-bromophenoxy)propanoyl]piperidine, also known as BPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPP belongs to the class of piperidine derivatives and has been synthesized using various methods.
Mecanismo De Acción
1-[2-(4-bromophenoxy)propanoyl]piperidine exerts its effects by binding to the sigma-1 receptor, a protein that is involved in various cellular processes, including calcium signaling, protein folding, and cell survival. This compound has been shown to modulate the activity of the sigma-1 receptor, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the release of neurotransmitters such as dopamine and acetylcholine, leading to its analgesic and anticonvulsant effects. This compound has also been found to reduce the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects. Furthermore, this compound has been shown to increase the expression of neurotrophic factors, promoting neuronal survival and growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(4-bromophenoxy)propanoyl]piperidine has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity. Furthermore, this compound has been found to be stable under various conditions, making it suitable for long-term studies. However, this compound has some limitations for lab experiments. It has poor water solubility, making it difficult to administer in vivo. Furthermore, the sigma-1 receptor is widely distributed in the body, making it challenging to determine the specific effects of this compound.
Direcciones Futuras
There are several future directions for the study of 1-[2-(4-bromophenoxy)propanoyl]piperidine. One potential area of research is the development of more water-soluble derivatives of this compound, which would improve its bioavailability and efficacy. Another area of research is the investigation of the effects of this compound on other sigma receptors, which may lead to the discovery of new therapeutic targets. Furthermore, the neuroprotective effects of this compound make it a potential treatment for other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Finally, the development of selective sigma-1 receptor agonists and antagonists may lead to the discovery of novel therapeutic agents for various diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been found to have anticonvulsant, analgesic, and anti-inflammatory properties. This compound exerts its effects by binding to the sigma-1 receptor, leading to various biochemical and physiological effects. This compound has several advantages for lab experiments but also has some limitations. There are several future directions for the study of this compound, which may lead to the discovery of novel therapeutic agents for various diseases.
Aplicaciones Científicas De Investigación
1-[2-(4-bromophenoxy)propanoyl]piperidine has been studied extensively for its potential therapeutic applications. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. This compound has also been found to be effective in treating neuropathic pain and epilepsy. Furthermore, this compound has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-(4-bromophenoxy)-1-piperidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-11(14(17)16-9-3-2-4-10-16)18-13-7-5-12(15)6-8-13/h5-8,11H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMQZSVSWNKUBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCC1)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B4111602.png)
![6-amino-3-methyl-1-(2-naphthyl)-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4111609.png)
![3-chloro-N-[4-iodo-2-(trifluoromethyl)phenyl]-4-methoxybenzamide](/img/structure/B4111616.png)
![N-(4-chloro-3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)butanamide](/img/structure/B4111622.png)
![4-methyl-3-(1-piperidinylsulfonyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4111629.png)
![methyl 5-{[2-(pyrrolidin-1-ylmethyl)-1,3-thiazol-5-yl]carbonyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B4111634.png)
![3-(4-methoxyphenoxy)-N-{4-[(2-naphthyloxy)methyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B4111638.png)
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide]](/img/structure/B4111641.png)
![N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B4111643.png)


![4-methyl-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4111684.png)

![ethyl 3-bromo-4-[({4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoyl}oxy)methyl]benzoate](/img/structure/B4111690.png)
